molecular formula C10H7F3N2OS B1404748 5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide CAS No. 1171927-43-7

5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide

Cat. No.: B1404748
CAS No.: 1171927-43-7
M. Wt: 260.24 g/mol
InChI Key: DZUHJUINRQVCLQ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide is a compound that features a trifluoromethyl group attached to a benzothiophene ring, with a carbohydrazide functional group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The carbohydrazide group can then be introduced through a reaction with hydrazine or a hydrazine derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and high-throughput screening of reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The carbohydrazide group can form hydrogen bonds with active sites, influencing enzyme activity and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide is unique due to the combination of its trifluoromethyl and carbohydrazide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2OS/c11-10(12,13)6-1-2-7-5(3-6)4-8(17-7)9(16)15-14/h1-4H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUHJUINRQVCLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide
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5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide
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5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide
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5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide
Reactant of Route 5
5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide
Reactant of Route 6
5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide

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